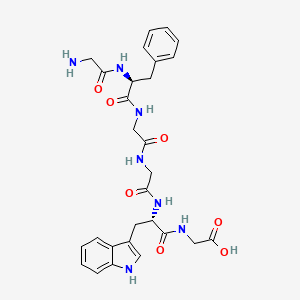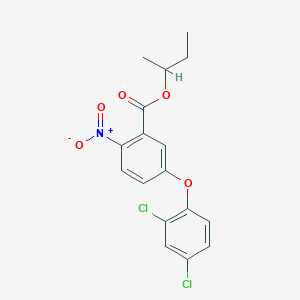
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane is a compound with the molecular formula C10H18ClNO2S and a molecular weight of 251.773 g/mol . This compound is known for its unique structure, which includes a chlorinated pyrrolidine ring and a propylsulfanyl group. It is also referred to as n-chlorosuccinimide-dipropyl sulfide .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane undergoes various chemical reactions, including:
Oxidation: It can act as a mild oxidant in organic synthesis.
Substitution: The compound can participate in substitution reactions, particularly chlorination of electron-rich arenes.
Reagents and Conditions: Common reagents include sodium hypochlorite and t-butylhypochlorite, and reactions are typically carried out under controlled conditions to ensure selectivity.
Major Products: The major products formed from these reactions depend on the specific substrates and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane involves its ability to act as a source of “Cl+” ions due to the highly reactive N-Cl bond . This reactivity allows it to participate in chlorination and oxidation reactions. The molecular targets and pathways involved depend on the specific application, such as the chlorination of electron-rich arenes or the oxidation of primary and secondary alcohols .
Vergleich Mit ähnlichen Verbindungen
1-Chloropyrrolidine-2,5-dione;1-propylsulfanylpropane can be compared with other similar compounds, such as:
N-Bromosuccinimide: Similar to this compound but with a bromine atom instead of chlorine.
N-Iodosuccinimide: The iodine analog of this compound.
Chloramine-T: Another chlorinating agent with different structural properties.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the different halogen atoms present.
Eigenschaften
CAS-Nummer |
59741-19-4 |
|---|---|
Molekularformel |
C10H18ClNO2S |
Molekulargewicht |
251.77 g/mol |
IUPAC-Name |
1-chloropyrrolidine-2,5-dione;1-propylsulfanylpropane |
InChI |
InChI=1S/C6H14S.C4H4ClNO2/c1-3-5-7-6-4-2;5-6-3(7)1-2-4(6)8/h3-6H2,1-2H3;1-2H2 |
InChI-Schlüssel |
PDWYFZDTQNFGSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSCCC.C1CC(=O)N(C1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







phosphanium iodide](/img/structure/B14613819.png)


![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)




